2-Chloro-4-(2,2-dimethylpropyl)pyridine

Steric effects Physical organic chemistry Reactivity modulation

Achieving chemoselectivity in Pd-catalyzed couplings with polyfunctional pyridines? Standard 4-tert-butyl analogs lack sufficient steric shielding. 2-Chloro-4-neopentylpyridine (CAS 2387538-18-1) delivers quantifiable differentiation: - **Steric parameter**: Charton ν=1.34 (vs tert-butyl ν=1.24) suppresses side reactions - **Electronic effect**: Stronger electron donor for tuning Ir-complex HOMO levels (OLED patent US 10,629,828) - **Scale-up ready**: CN112279804A protocol, >90% yields, 4 steps, no protecting groups 99.5% HPLC purity. Ideal for process chemistry requiring distillation (bp 248.6°C, +25°C vs tert-butyl analog).

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B11908724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2,2-dimethylpropyl)pyridine
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1=CC(=NC=C1)Cl
InChIInChI=1S/C10H14ClN/c1-10(2,3)7-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3
InChIKeyOWPKLKQEASEFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl-Substituted 2-Chloropyridine Building Block


2-Chloro-4-(2,2-dimethylpropyl)pyridine (CAS 2387538-18-1), also known as 2-chloro-4-neopentylpyridine, is a halogenated pyridine derivative with the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol . It features a chlorine atom at the 2-position and a neopentyl (2,2-dimethylpropyl) group at the 4-position of the pyridine ring . This compound serves as a versatile synthetic intermediate, particularly in the preparation of organic electroluminescent materials for OLED devices and as a building block in medicinal chemistry [1].

Why Neopentyl Cannot Be Replaced by Other Alkyl Groups


The neopentyl substituent in 2-chloro-4-(2,2-dimethylpropyl)pyridine imposes a unique combination of steric bulk and electronic character that is not replicated by other common alkyl groups such as methyl, tert-butyl, or isobutyl [1]. The neopentyl group exhibits a larger Charton steric parameter (ν ≈ 1.34) compared to tert-butyl (ν = 1.24), translating into measurably different reactivity profiles in cross-coupling and nucleophilic substitution reactions [2]. Furthermore, neopentyl is a significantly stronger electron donor than tert-butyl in 4-alkylpyridinium systems, altering the electron density of the pyridine ring and affecting both catalytic activity and downstream product properties [3]. These differences mean that substituting a neopentyl-containing intermediate with a tert-butyl or isobutyl analog can lead to divergent reaction yields, altered regioselectivity, and changes in final material performance.

Quantitative Differentiation vs. Closest Analogs


Steric Bulk Comparison: Neopentyl vs. tert-Butyl

The steric demand of the 4-neopentyl substituent in 2-chloro-4-(2,2-dimethylpropyl)pyridine is quantifiably greater than that of the commonly used 4-tert-butyl analog. The Charton steric parameter (ν) for the neopentyl group is approximately 1.34, compared to 1.24 for tert-butyl and 0.76 for isopropyl [1]. This difference translates into slower reaction rates in sterically sensitive transformations such as nucleophilic aromatic substitution and cross-coupling at the 2-chloro position, which can be exploited to achieve higher chemoselectivity in polyfunctional systems [2].

Steric effects Physical organic chemistry Reactivity modulation

Electron-Donor Strength in Pyridinium Systems

In the principal ultraviolet transition of 4-alkylpyridinium ions and 4-alkyl-1-hydroxypyridinium ions, the neopentyl group acts as a considerably better electron donor than the tert-butyl group [1]. The observed excitation energies follow the order: neopentyl < isobutyl < n-propyl < ethyl < methyl, establishing that the neopentyl-substituted pyridine ring has a distinctly higher-energy HOMO and altered electron density distribution compared to any other branched alkyl substituent [1]. This electronic differentiation directly influences the reactivity of the 2-chloro leaving group and the coordination behavior of the pyridine nitrogen.

Electronic effects UV spectroscopy Pyridine basicity

Boiling Point Advantage for Purification

2-Chloro-4-(2,2-dimethylpropyl)pyridine has a predicted boiling point of 248.6 ± 20.0 °C (at 760 mmHg, ACD/Labs calculated) , which is approximately 25 °C higher than the boiling point of its closest analog, 2-chloro-4-tert-butylpyridine (223.8 ± 20.0 °C, predicted) . This substantial difference, attributable to the larger molecular surface area and increased van der Waals interactions of the neopentyl group, provides a wider operational window for vacuum distillation and reduces the risk of thermal decomposition during purification.

Physicochemical properties Boiling point Purification strategy

High-Yield, High-Purity Synthesis Route

Patent CN112279804A discloses a four-step synthetic route to 2-chloro-4-(2,2-dimethylpropyl)pyridine starting from commercially available 4-pyridinecarboxaldehyde, achieving a final-step yield of 90.3% with an HPLC purity of 99.5% [1]. The overall process involves Grignard reaction, reduction, N-oxidation, and chlorination with thionyl chloride, with each intermediate step yielding >90% [1]. This level of documented efficiency exceeds the typical 50–80% yields reported for analogous 2-chloro-4-alkylpyridine syntheses using alternative chlorination strategies (e.g., POCl₃-based methods for 2-chloro-4-tert-butylpyridine) .

Process chemistry Synthesis yield HPLC purity

OLED Phosphorescent Emitter Ligand Utility

The neopentyl-substituted pyridine motif is explicitly claimed in patent literature as a ligand component in iridium-based phosphorescent metal complexes for organic electroluminescent devices [1]. US Patent 10,629,828 B2 (US20140135498A1) discloses organic electroluminescence device materials comprising a metal complex having a neopentyl group, where the neopentyl-substituted pyridine serves as a cyclometalating ligand that influences emission color, quantum efficiency, and device lifetime [1]. The Chinese patent CN112279804A, which describes the synthesis of 2-chloro-4-(2,2-dimethylpropyl)pyridine, explicitly frames the compound within the context of OLED material development, noting the critical role of organic electroluminescent materials in flat-panel displays and solid-state lighting [2]. In contrast, 2-chloro-4-tert-butylpyridine is primarily cited for use as a ligand in palladium cross-coupling catalysts rather than in electroluminescent applications [3].

OLED materials Iridium complexes Electroluminescence

Optimal Application Scenarios


Sterically Controlled Cross-Coupling Reactions

In synthetic sequences where the 2-chloro position must undergo selective Pd-catalyzed cross-coupling while suppressing competing side reactions at other reactive sites, 2-chloro-4-(2,2-dimethylpropyl)pyridine provides a quantifiably larger steric shield (Charton ν = 1.34) than the 4-tert-butyl analog (ν = 1.24) [1]. This additional steric bulk can enhance chemoselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings involving polyfunctional substrates, making it the preferred intermediate when reaction selectivity is paramount over reaction rate.

Iridium(III) OLED Emitter Ligand Synthesis

The neopentyl-substituted pyridine core is explicitly claimed in OLED emitter patent literature (US 10,629,828 B2) as a cyclometalating ligand scaffold for iridium complexes [2]. 2-Chloro-4-(2,2-dimethylpropyl)pyridine, available at 99.5% HPLC purity via the CN112279804A process [3], serves as a direct precursor for introducing the neopentyl-pyridine moiety into iridium-based phosphorescent dopants. The enhanced electron-donating character of the neopentyl group (Schubert & Robins, 1958) [4] can be exploited to tune the HOMO level and emission wavelength of the resulting metal complex.

Distillation-Friendly Purification Workflows

With a predicted boiling point of 248.6 ± 20.0 °C—approximately 25 °C higher than the 4-tert-butyl analog —2-chloro-4-(2,2-dimethylpropyl)pyridine offers a wider separation window from common organic solvents (e.g., toluene, bp 110 °C; DMF, bp 153 °C) during vacuum distillation. This property is advantageous in multi-step syntheses where high-purity intermediate isolation by distillation is required before subsequent transformations, reducing the risk of solvent carryover that can poison metal catalysts in downstream steps.

Scale-Up via Fully Exemplified Patent Route

For process chemistry teams transitioning from medicinal chemistry to pilot-plant scale, the CN112279804A patent provides a complete experimental protocol with validated yields at each of four steps (90.3% final step, >90% for all intermediates) [3]. The route uses readily available starting materials (4-pyridinecarboxaldehyde, neopentylmagnesium bromide, Et₃SiH, H₂O₂, SOCl₂) and avoids protecting-group chemistry, offering a lower-risk scale-up pathway compared to less-characterized syntheses of analogous 2-chloro-4-alkylpyridines.

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